molecular formula C8H5BrCl2O B1273299 2-Bromo-1-(2,6-dichlorophenyl)ethanone CAS No. 81547-72-0

2-Bromo-1-(2,6-dichlorophenyl)ethanone

Cat. No. B1273299
CAS RN: 81547-72-0
M. Wt: 267.93 g/mol
InChI Key: TWZKNPCXINHGGZ-UHFFFAOYSA-N
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Description

“2-Bromo-1-(2,6-dichlorophenyl)ethanone” is a chemical compound with the molecular formula C8H5BrCl2O . It is used as a reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines .


Molecular Structure Analysis

The molecular weight of “2-Bromo-1-(2,6-dichlorophenyl)ethanone” is 267.94 . The exact structure is not available in the search results.


Physical And Chemical Properties Analysis

The boiling point of “2-Bromo-1-(2,6-dichlorophenyl)ethanone” is 259 ºC . It is a solid at room temperature .

Scientific Research Applications

Proteomics Research

2-Bromo-1-(2,6-dichlorophenyl)ethanone: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to modify proteins and peptides, aiding in the identification and understanding of protein function and interaction within biological systems .

Laboratory Chemical Synthesis

As a laboratory chemical, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. It’s particularly useful in constructing compounds with bromo and dichlorophenyl groups, which are common in various pharmaceuticals and agrochemicals .

Computational Chemistry

2-Bromo-1-(2,6-dichlorophenyl)ethanone: is also significant in computational chemistry. It can be used in molecular modeling and simulations to predict the behavior of new compounds, understand reaction mechanisms, or explore the interactions between molecules .

. Its role in various fields underscores its versatility and importance in scientific research.

Safety And Hazards

“2-Bromo-1-(2,6-dichlorophenyl)ethanone” is classified as dangerous with hazard statements H314, H318 . It is recommended to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-bromo-1-(2,6-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZKNPCXINHGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373627
Record name 2-bromo-1-(2,6-dichlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,6-dichlorophenyl)ethanone

CAS RN

81547-72-0
Record name 2-bromo-1-(2,6-dichlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(2,6-dichlorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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